molecular formula C18H14ClN3O3S B12616585 3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole CAS No. 918142-34-4

3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole

Cat. No.: B12616585
CAS No.: 918142-34-4
M. Wt: 387.8 g/mol
InChI Key: GEUGGQKTVAUFOL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole can be achieved through a multi-step process involving the formation of the indole core, introduction of the chloro substituent, and subsequent attachment of the benzenesulfonyl and oxadiazole groups. One common approach involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chloro Substituent: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving an appropriate amidoxime and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-5-chloro-2-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole
  • 3-(Benzenesulfonyl)-5-chloro-2-(5-phenyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole

Uniqueness

3-(Benzenesulfonyl)-5-chloro-2-(5-ethyl-1,2,4-oxadiazol-3(2H)-ylidene)-2H-indole is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

918142-34-4

Molecular Formula

C18H14ClN3O3S

Molecular Weight

387.8 g/mol

IUPAC Name

3-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H14ClN3O3S/c1-2-15-21-18(22-25-15)16-17(13-10-11(19)8-9-14(13)20-16)26(23,24)12-6-4-3-5-7-12/h3-10,20H,2H2,1H3

InChI Key

GEUGGQKTVAUFOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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